molecular formula C20H19O5- B14263799 3-[6-(3-Ethoxy-3-oxopropyl)dibenzo[b,d]furan-4-yl]propanoate CAS No. 137959-95-6

3-[6-(3-Ethoxy-3-oxopropyl)dibenzo[b,d]furan-4-yl]propanoate

Cat. No.: B14263799
CAS No.: 137959-95-6
M. Wt: 339.4 g/mol
InChI Key: HEIMNODRDYFGCB-UHFFFAOYSA-M
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Description

3-[6-(3-Ethoxy-3-oxopropyl)dibenzo[b,d]furan-4-yl]propanoate is an organic compound that belongs to the dibenzofuran family Dibenzofurans are heterocyclic compounds with two benzene rings fused to a central furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-(3-Ethoxy-3-oxopropyl)dibenzo[b,d]furan-4-yl]propanoate typically involves the following steps:

    Formation of the dibenzofuran core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethoxy-oxopropyl group: This step involves the reaction of dibenzofuran with 3-ethoxy-3-oxopropylzinc bromide in the presence of a catalyst such as palladium or nickel.

    Attachment of the propanoate group: The final step involves esterification of the intermediate product with propanoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

3-[6-(3-Ethoxy-3-oxopropyl)dibenzo[b,d]furan-4-yl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic substitution reactions can introduce new functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-[6-(3-Ethoxy-3-oxopropyl)dibenzo[b,d]furan-4-yl]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[6-(3-Ethoxy-3-oxopropyl)dibenzo[b,d]furan-4-yl]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: The parent compound with a simpler structure.

    3-Ethoxy-3-oxopropylzinc bromide: A reagent used in the synthesis of the target compound.

    Dibenzo[b,d]thiophene: A sulfur analog with similar structural features.

Uniqueness

3-[6-(3-Ethoxy-3-oxopropyl)dibenzo[b,d]furan-4-yl]propanoate is unique due to the presence of both the ethoxy-oxopropyl and propanoate groups, which confer distinct chemical and biological properties

Properties

CAS No.

137959-95-6

Molecular Formula

C20H19O5-

Molecular Weight

339.4 g/mol

IUPAC Name

3-[6-(3-ethoxy-3-oxopropyl)dibenzofuran-4-yl]propanoate

InChI

InChI=1S/C20H20O5/c1-2-24-18(23)12-10-14-6-4-8-16-15-7-3-5-13(9-11-17(21)22)19(15)25-20(14)16/h3-8H,2,9-12H2,1H3,(H,21,22)/p-1

InChI Key

HEIMNODRDYFGCB-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)CCC1=C2C(=CC=C1)C3=CC=CC(=C3O2)CCC(=O)[O-]

Origin of Product

United States

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